molecular formula C12H11BrN2 B13683040 1-Allyl-4-(3-bromophenyl)-1H-pyrazole

1-Allyl-4-(3-bromophenyl)-1H-pyrazole

Cat. No.: B13683040
M. Wt: 263.13 g/mol
InChI Key: DCQRBZPUZQNLFR-UHFFFAOYSA-N
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Description

1-Allyl-4-(3-bromophenyl)-1H-pyrazole is a chemical compound characterized by the presence of an allyl group and a bromophenyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-Allyl-4-(3-bromophenyl)-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with allyl bromide under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Allyl-4-(3-bromophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The allyl group can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of various addition products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-4-(3-bromophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-Allyl-4-(3-bromophenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

1-Allyl-4-(3-bromophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Allyl-4-(4-bromophenyl)-1H-pyrazole: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.

    1-Allyl-4-(3-chlorophenyl)-1H-pyrazole: Substitution of bromine with chlorine, resulting in different chemical and biological activities.

    1-Allyl-4-(3-fluorophenyl)-1H-pyrazole:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

4-(3-bromophenyl)-1-prop-2-enylpyrazole

InChI

InChI=1S/C12H11BrN2/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h2-5,7-9H,1,6H2

InChI Key

DCQRBZPUZQNLFR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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